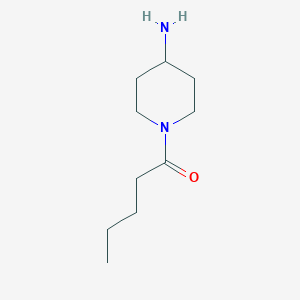

1-Pentanoylpiperidin-4-amine

Description

1-Pentanoylpiperidin-4-amine is a piperidine derivative featuring a pentanoyl group (C₅H₉CO-) attached to the nitrogen atom of the piperidin-4-amine scaffold. This compound is characterized by its acylated amine structure, which influences its physicochemical properties, such as solubility and lipophilicity. The compound is cataloged with 95% purity (MFCD09803520) and is utilized in research settings .

Properties

IUPAC Name |

1-(4-aminopiperidin-1-yl)pentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-2-3-4-10(13)12-7-5-9(11)6-8-12/h9H,2-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOUCLAVHDKKGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pentanoylpiperidin-4-amine can be synthesized through various methods. One common approach involves the acylation of piperidine with pentanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation steps, and automated systems ensure precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-Pentanoylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or sulfonamides.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Acyl chlorides or sulfonyl chlorides are used in the presence of a base like pyridine.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides or sulfonamides.

Scientific Research Applications

1-Pentanoylpiperidin-4-amine has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Pentanoylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor binding assays, it can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Comparisons

Acylated Derivatives

- This compound vs. This makes the pentanoyl derivative more suitable for targeting lipid-rich environments (e.g., central nervous system targets) .

Aromatic Substituted Derivatives

- 1-Benzylpiperidin-4-amine vs. 1-(4-Chlorobenzyl)piperidin-4-amine :

The chlorinated analog introduces electronegativity, which may improve binding affinity to proteins or receptors through halogen bonding. Both compounds exhibit high hydrophobicity, favoring applications in drug design where lipophilicity is critical .

Heterocyclic Derivatives

- 1-(Pyrimidin-2-yl)piperidin-4-amine :

The pyrimidine ring enables hydrogen bonding and π-π interactions, making this compound a candidate for targeting nucleic acids or enzymes (e.g., kinase inhibitors). Its dihydrochloride salt form enhances solubility for in vitro studies .

Complex Substituted Derivatives

- N-Phenyl-1-(2-phenylethyl)piperidin-4-amine : The bulky N-phenyl and phenethyl groups suggest utility in opioid analog synthesis (e.g., depropionylfentanyl intermediates). Steric effects may limit bioavailability but enhance receptor specificity .

Biological Activity

1-Pentanoylpiperidin-4-amine, a piperidine derivative, has garnered attention in scientific research due to its potential biological activities. This compound is primarily investigated for its applications in medicinal chemistry, particularly concerning its antimicrobial and anticancer properties. This article delves into the synthesis, chemical reactions, biological activities, and research findings related to this compound.

Chemical Structure and Synthesis

This compound can be synthesized through the acylation of piperidine with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis. The resultant compound is often converted into its hydrochloride salt for stability and ease of handling.

The biological activity of this compound is believed to stem from its interaction with various molecular targets, including receptors and enzymes. The compound may modulate the activity of neurotransmitter systems, influencing pathways related to pain perception and mood regulation. Its specific mechanisms are still under investigation but may involve:

- Binding to Receptors : Interaction with adrenergic and dopaminergic receptors.

- Modulation of Neurotransmitter Release : Influencing the release of neurotransmitters such as dopamine and norepinephrine.

- Enzyme Inhibition : Potentially inhibiting enzymes involved in neurotransmitter metabolism.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of pathogens, making it a candidate for developing new antibiotics. The structure's uniqueness allows it to interact effectively with bacterial cell membranes, disrupting their integrity.

Anticancer Potential

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against certain types of cancer cells. The compound has been noted for inducing apoptosis (programmed cell death) in cancerous cells while sparing healthy cells, which is a crucial aspect of cancer treatment strategies. The exact pathways through which these effects occur are still being elucidated but may involve the modulation of signaling pathways related to cell proliferation and survival.

Case Studies

Several studies have explored the biological effects of this compound:

-

Antimicrobial Activity Study :

- Objective : To evaluate the effectiveness of this compound against common bacterial strains.

- Method : Disk diffusion method was employed on agar plates inoculated with bacterial cultures.

- Results : The compound showed significant inhibition zones against Gram-positive and Gram-negative bacteria, indicating strong antimicrobial properties.

-

Anticancer Activity Study :

- Objective : To assess the cytotoxic effects on human cancer cell lines.

- Method : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent anticancer activity against specific cell lines.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Receptor binding, apoptosis induction |

| Piperidine | Low | Low | General neurotransmitter modulation |

| N-Acylpiperidines | Moderate | Variable | Varies by acyl group |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.